

# A Comparative Guide to Orthosilicic Acid Delivery Systems: Bioavailability, Stability, and Efficacy

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

**Orthosilicic acid** (OSA), the bioavailable form of silicon, is of growing interest in therapeutics and nutrition due to its roles in bone health, collagen synthesis, and connective tissue maintenance. However, OSA is inherently unstable in aqueous solutions, readily polymerizing into less bioavailable forms. This guide provides an objective comparison of different delivery systems designed to stabilize OSA and enhance its absorption, supported by experimental data.

# **Overview of Orthosilicic Acid Delivery Systems**

The primary challenge in delivering OSA is preventing its polymerization into larger, less absorbable polysilicic acids and silica gel.[1][2] Various stabilizers are employed to keep OSA in its monomeric, bioavailable state. The most common delivery systems include:

- Choline-Stabilized **Orthosilicic Acid** (ch-OSA®): A well-researched formulation where choline chloride forms hydrogen bonds with OSA, preventing polymerization.[1][3]
- Collagen-Stabilized **Orthosilicic Acid**: Utilizes collagen as a stabilizing matrix.
- Maltodextrin-Stabilized Orthosilicic Acid: Employs maltodextrin to micro-encapsulate and stabilize OSA.[4]



• Other Formulations: These include OSA stabilized with organic bases, sorbitol, or vanillin, as well as less bioavailable forms like colloidal silica and phytolytic silica (from plant sources).[4] [5][6][7]

# **Comparative Bioavailability and Efficacy**

The bioavailability of silicon from different OSA delivery systems is a critical determinant of their therapeutic efficacy. Studies have employed various models, from in vitro cell cultures to in vivo animal and human trials, to assess absorption and biological effects.

Table 1: Comparison of Bioavailability and Efficacy of Different **Orthosilicic Acid** Delivery Systems



| Delivery System                             | Model                                                                                                                                                                                                                                                 | Key Findings                                                                                                                        | Reference |
|---------------------------------------------|-------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|-------------------------------------------------------------------------------------------------------------------------------------|-----------|
| Choline-Stabilized<br>OSA (ch-OSA®)         | Human Clinical Trial<br>(Osteopenia/Osteopor<br>osis)                                                                                                                                                                                                 | Increased bone procollagen type I N- terminal propeptide (PINP) and improved femoral neck bone mineral density (BMD) in a subgroup. | [8]       |
| Human Clinical Trial<br>(Photodamaged Skin) | Significantly improved skin microrelief and reduced brittleness of hair and nails after 20 weeks.                                                                                                                                                     | [9]                                                                                                                                 |           |
| In Vitro (Caco-2 Cells)                     | Showed significantly higher silicon bioavailability (approximately 14 times) compared to maltodextrin-stabilized OSA. However, it also increased cell permeability, suggesting potential for intestinal epithelium disruption at high concentrations. |                                                                                                                                     |           |
| Calves<br>Supplementation<br>Study          | A 4.9% increase in total dietary Si intake as ch-OSA resulted in a 70% increase in serum Si concentration, indicating high bioavailability.                                                                                                           | [10]                                                                                                                                |           |



| Collagen-Stabilized<br>OSA                                              | In Vitro (Caco-2 Cells)                                 | Considered the best Si dietary supplement among the three tested (collagen, maltodextrin, choline) in one study, though specific bioavailability data was not quantified in the abstract. |         |
|-------------------------------------------------------------------------|---------------------------------------------------------|-------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|---------|
| Maltodextrin-<br>Stabilized OSA                                         | Human Clinical Trial                                    | Showed equivalent relative absorption to liquid OSA formulations (G5 Siliplant and G7 Aloe), with 27.2% of ingested silicon excreted in urine over 6 hours.                               | [4]     |
| In Vitro (Caco-2 Cells)                                                 | Significantly lower bioavailability compared to ch-OSA. |                                                                                                                                                                                           |         |
| Liquid OSA (with<br>Equisetum arvense<br>and Rosmarinus<br>officinalis) | Human Clinical Trial                                    | High bioavailability, with 32.4% of ingested silicon excreted in urine over 6 hours.                                                                                                      | [4]     |
| Liquid OSA (with Aloe<br>Vera)                                          | Human Clinical Trial                                    | High bioavailability, with 34.6% of ingested silicon excreted in urine over 6 hours.                                                                                                      | [4]     |
| Colloidal and Phytolytic Silica                                         | Human Clinical Trial                                    | Not significantly different from placebo                                                                                                                                                  | [7][11] |



in terms of bioavailability.

# **Stability of Orthosilicic Acid Formulations**

The stability of an OSA formulation is crucial for its shelf-life and ensuring that the silicon remains in its monomeric, bioavailable form until consumption.

- ch-OSA®: The choline stabilization prevents OSA molecules from reacting with each other, ensuring stability in the formulation.[12]
- Organic Base Stabilization: Formulations using a strong organic base can maintain the stability of OSA for over two years, with some samples remaining stable for more than nine years.[5] The high pH (13-14) of such formulations is neutralized upon dilution for use.[5]
- Acidic Conditions and Silicate Modulus: The stability of OSA solutions is also influenced by
  the type of acid used for preparation and the silicate modulus of the sodium silicate source.
  Orthophosphoric acid and a silicate modulus of 1.96 yielded a solution stable for at least 40
  days.[13][14]
- Sorbitol Stabilization: Sorbitol can form stable polyolate complexes with monosilicic acid, a method that can be used to create stable solutions.

# Signaling Pathways and Experimental Workflows

Signaling Pathways of **Orthosilicic Acid** in Osteoblasts

**Orthosilicic acid** has been shown to promote bone formation by influencing key signaling pathways in osteoblast-like cells. One of the primary pathways identified is the PI3K-Akt-mTOR pathway. Activation of this pathway leads to the upregulation of osteogenic markers such as RUNX2, Type I Collagen (COL1), Alkaline Phosphatase (ALP), and Osteocalcin (OCN).





Click to download full resolution via product page

Figure 1. PI3K-Akt-mTOR signaling pathway activated by **orthosilicic acid** in osteoblasts.

Experimental Workflow for In Vitro Bioavailability Assessment

A common workflow to assess the bioavailability of different OSA formulations involves an in vitro digestion model followed by exposure to a Caco-2 cell line, which mimics the human intestinal epithelium.





Click to download full resolution via product page



Figure 2. Workflow for assessing **orthosilicic acid** bioavailability using an in vitro digestion and Caco-2 cell model.

# **Detailed Experimental Protocols**

A. In Vitro Bioavailability Using Caco-2 Cell Line (Adapted from)

- Cell Culture: Caco-2 cells are cultured in Dulbecco's modified Eagle's medium (DMEM) supplemented with 10% fetal bovine serum, 1% non-essential amino acids, and 1% penicillin-streptomycin at 37°C in a 5% CO2 atmosphere. For permeability assays, cells are seeded on Transwell inserts.
- In Vitro Digestion: The OSA supplements are subjected to a simulated gastrointestinal digestion process involving sequential exposure to simulated salivary, gastric, and intestinal fluids containing appropriate enzymes (e.g., pepsin, pancreatin) and pH adjustments.
- Permeability Assay:
  - The digested supplement is added to the apical side of the Caco-2 cell monolayer grown on Transwell inserts.
  - Samples are collected from the basolateral side at specific time points (e.g., 30, 60, 90, 120 minutes).
  - The concentration of silicon in the basolateral samples is quantified using Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES).
- Data Analysis: The apparent permeability coefficient (Papp) is calculated to determine the rate of silicon transport across the cell monolayer.
- B. Human Pharmacokinetic Study for Relative Absorption (Adapted from[4])
- Study Design: A randomized, double-blind, crossover study design is employed with healthy human volunteers.
- Dosing: Subjects receive a standardized oral dose of silicon (e.g., 21.6 mg) from different OSA formulations after an overnight fast. A washout period is observed between each formulation administration.



- Sample Collection:
  - Baseline urine and blood samples are collected before dosing.
  - Urine is collected over a specified period post-dose (e.g., 0-3 hours and 3-6 hours).
  - Blood samples can be collected at various time points to determine serum silicon concentrations.
- Sample Analysis: The total silicon concentration in urine and serum is determined by ICP-OES.
- Data Analysis: The total amount of silicon excreted in the urine over the collection period is used as a measure of relative absorption. For blood samples, pharmacokinetic parameters such as Area Under the Curve (AUC) can be calculated.

### Conclusion

The choice of a delivery system for **orthosilicic acid** significantly impacts its stability, bioavailability, and ultimately its biological effect. Choline-stabilized **orthosilicic acid** is a well-documented and highly bioavailable formulation, demonstrating positive effects on bone and connective tissues.[8][9][10] However, other formulations, including those stabilized with maltodextrin or presented in liquid forms with herbal extracts, also show high bioavailability.[4] Formulations based on polymerized silica, such as colloidal or phytolytic silica, have poor bioavailability.[7][11]

For researchers and drug development professionals, it is crucial to consider the specific application and desired therapeutic outcome when selecting an OSA delivery system. The experimental protocols outlined in this guide provide a framework for the continued evaluation and comparison of existing and novel OSA formulations. Future research should focus on long-term safety and efficacy studies, as well as elucidating the full spectrum of molecular mechanisms through which **orthosilicic acid** exerts its beneficial effects.

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



## References

- 1. Biological and therapeutic effects of ortho-silicic acid and some ortho-silicic acid-releasing compounds: New perspectives for therapy PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bioavailability of a novel form of silicon supplement PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. nichem.solutions [nichem.solutions]
- 6. How to make a stabilized ortho-silicic acid solution with only 3 inputs Science in Hydroponics [scienceinhydroponics.com]
- 7. ES2237492T3 METHOD FOR PREPARING ORTHOSILITIC ACID, ORTHOSILICICAL ACID AS OBTAINED AND ITS USE. - Google Patents [patents.google.com]
- 8. Silicon supplement may benefit bone health [nutraingredients.com]
- 9. researchgate.net [researchgate.net]
- 10. Supplementation of calves with stabilized orthosilicic acid. Effect on the Si, Ca, Mg, and P concentrations in serum and the collagen concentration in skin and cartilage PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. US20100068294A1 Method for Preparing Ortho Silicic Acid, Ortho Silicic Acid as Obtained, and its Use - Google Patents [patents.google.com]
- 12. biosil.beauty [biosil.beauty]
- 13. researchgate.net [researchgate.net]
- 14. consensus.app [consensus.app]
- To cite this document: BenchChem. [A Comparative Guide to Orthosilicic Acid Delivery Systems: Bioavailability, Stability, and Efficacy]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b154888#evaluating-the-effect-of-different-delivery-systems-for-orthosilicic-acid]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com